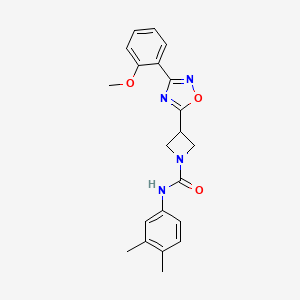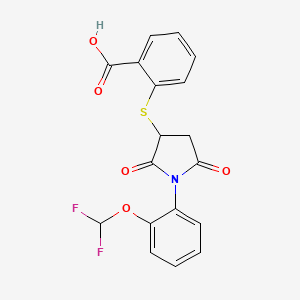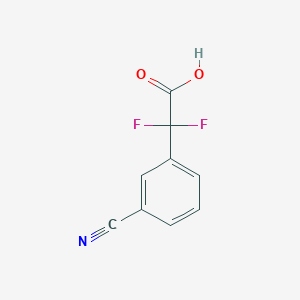![molecular formula C12H11N3O2 B2923282 3-[4-Formyl-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile CAS No. 255710-87-3](/img/structure/B2923282.png)
3-[4-Formyl-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Formyl-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 3-[4-Formyl-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile in inducing apoptosis in cancer cells involves the activation of the caspase-dependent pathway. This compound induces the cleavage of caspase-3, caspase-7, and PARP, leading to the fragmentation of DNA and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-[4-Formyl-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile exhibits cytotoxicity towards cancer cells, while having low toxicity towards normal cells. This compound has also been reported to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to induce cell cycle arrest in the G2/M phase.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[4-Formyl-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile in lab experiments is its potential as a building block for the synthesis of new materials with potential applications in optoelectronics and photovoltaics. However, one of the limitations is the limited availability of this compound, which can make it difficult to conduct large-scale experiments.
Future Directions
There are several future directions for the research on 3-[4-Formyl-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile. One direction is the development of new synthetic methods for the production of this compound. Another direction is the exploration of the potential applications of this compound in other fields, such as catalysis and sensors. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for cancer treatment.
In conclusion, 3-[4-Formyl-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesis Methods
The synthesis of 3-[4-Formyl-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile has been reported using different methods. One of the methods involves the reaction of 5-methylfurfural with ethyl acetoacetate to form 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate is then reacted with malononitrile in the presence of ammonium acetate to form the final product, 3-[4-Formyl-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile.
Scientific Research Applications
3-[4-Formyl-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile has potential applications in various fields of scientific research. One of the applications is in the field of medicinal chemistry, where this compound has been reported to exhibit anticancer activity. Studies have shown that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. Another application is in the field of materials science, where this compound has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and photovoltaics.
properties
IUPAC Name |
3-[4-formyl-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-9-3-4-11(17-9)12-10(8-16)7-15(14-12)6-2-5-13/h3-4,7-8H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRSIPCCIPYGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2C=O)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Formyl-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate](/img/structure/B2923200.png)


![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2923205.png)
![N-cyclopentyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2923206.png)
![2,5-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2923210.png)


![4-[[4-(4-Chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2923214.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2923216.png)



